2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one
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Overview
Description
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can also enhance the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
5-Methyl-1H-pyrazol-3(2H)-one: A pyrazolone derivative with a methyl group.
Uniqueness
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both dichlorophenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H8Cl2N2O |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-5,13H,1H3 |
InChI Key |
MSNMEZSDLXYGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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